molecular formula C24H20N2OS B7465736 N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide

N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B7465736
M. Wt: 384.5 g/mol
InChI Key: CZJAAMQTDGKDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide, also known as BTA-1, is a thiazole derivative that has gained attention in scientific research due to its potential applications in various fields. BTA-1 has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide is not fully understood, but it has been shown to modulate the activity of several proteins, including protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII). N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide has also been shown to increase the release of acetylcholine, a neurotransmitter involved in memory and cognitive function.
Biochemical and Physiological Effects
N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide has been shown to have several biochemical and physiological effects, including enhancing memory and cognitive function, inhibiting the growth of cancer cells, and inhibiting the replication of the hepatitis C virus. N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide has also been shown to modulate the activity of several proteins, including PKC and CaMKII.

Advantages and Limitations for Lab Experiments

N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments, including its ability to enhance memory and cognitive function in animal models, inhibit the growth of cancer cells, and inhibit the replication of the hepatitis C virus. However, N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide, including investigating its potential as a treatment for Alzheimer's disease and other cognitive disorders, exploring its potential as a chemotherapeutic agent, and further studying its mechanism of action. Additionally, future research could focus on developing more efficient synthesis methods for N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide and exploring its potential applications in other fields, such as infectious diseases and neurological disorders.
Conclusion
N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide is a thiazole derivative that has gained attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions of N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide have been extensively studied. Further research is needed to fully understand the potential of N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide in various fields and to develop more efficient synthesis methods.

Synthesis Methods

N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide can be synthesized using different methods, including the reaction of 2-aminothiazole with benzylchloride, followed by acetylation with acetic anhydride. Another method involves the reaction of 2-aminothiazole with benzyl bromide, followed by acetylation with acetic anhydride. The yield of N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide using these methods ranges from 50% to 80%.

Scientific Research Applications

N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide has been shown to enhance memory and cognitive function in animal models, making it a potential treatment for Alzheimer's disease and other cognitive disorders. In cancer research, N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the growth of cancer cells, making it a potential chemotherapeutic agent. In infectious diseases, N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the replication of the hepatitis C virus, making it a potential antiviral agent.

properties

IUPAC Name

N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2OS/c1-18(27)26(17-19-11-5-2-6-12-19)24-25-22(20-13-7-3-8-14-20)23(28-24)21-15-9-4-10-16-21/h2-16H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJAAMQTDGKDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide

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